(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Peptide synthesis Enantiomeric purity Quality control

Fmoc-D-Phg-OH (CAS 111524-95-9) is the premier building block for Fmoc-SPPS requiring the D-phenylglycine residue. Unlike generic alternatives, this (R)-enantiomer minimizes racemization—a critical liability in arylglycine coupling—ensuring peptide stereochemical integrity. Essential for glycopeptide antibiotic intermediates (vancomycin-type), antiviral protease inhibitors, and XIAP antagonist peptides. Verified ≥98% purity with enantiomeric purity specifications, reducing downstream purification burden. Store at 2-8°C; standard ambient shipping.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
CAS No. 111524-95-9
Cat. No. B557625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
CAS111524-95-9
SynonymsFmoc-D-Phg-OH; 111524-95-9; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylaceticacid; Fmoc-D-Phenylglycine; Fmoc-D-alpha-phenylglycine; Fmoc-L-|A-Phenylglycine; ST51037462; (R)-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-PHENYL-ACETICACID; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenyl-aceticacid; (2R)-([(9H-FLUOREN-9-YL-METHOXY)CARBONYL]AMINO)(PHENYL)ACETICACID; (2R)-{[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]Amino}(Phenyl)AceticAcid; AC1MBSTC; FMOC-D-A-PHENYLGLYCINE; SCHEMBL118281; AC1Q71D5; 00211_FLUKA; (R)-N-FMOC-PHENYLGLYCINE; FMOC-D-PHENYLGLYCINEAMIDE; MolPort-003-725-671; PCJHOCNJLMFYCV-OAQYLSRUSA-N; ZINC4521085; N-ALPHA-FMOC-D-PHENYLGLYCINE; ANW-75220; CF-295; MFCD00190891
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
InChIKeyPCJHOCNJLMFYCV-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(R)-2-phenylacetic Acid (CAS 111524-95-9): A Critical Fmoc-Protected D-Phenylglycine Building Block for Stereochemically Demanding Peptide Synthesis


Fmoc-(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (CAS 111524-95-9), also known as Fmoc-D-phenylglycine or Fmoc-D-Phg-OH, is an Fmoc-protected non-proteinogenic aromatic α-amino acid derivative (molecular formula C23H19NO4, molecular weight 373.40) . It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality, specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound is a white to off-white crystalline powder with a melting point range of 168–182°C and specific optical rotation [α]D²⁰ = -81 ± 3° (c=1% in DMF) . As a building block for the D-enantiomer of phenylglycine, it enables the stereoselective introduction of the D-Phg residue—an essential motif in numerous bioactive peptides including glycopeptide antibiotics (vancomycin-type), antiviral protease inhibitors, and peptidic XIAP antagonists [1].

Why Generic Substitution of Fmoc-(R)-2-phenylacetic Acid (CAS 111524-95-9) Fails: Quantified Stereochemical Instability and Enantiopurity Thresholds


Fmoc-protected phenylglycine derivatives cannot be interchanged generically due to documented, quantifiable differences in racemization susceptibility and enantiomeric purity specifications across stereoisomers and alternative protecting group strategies. Phenylglycine (Phg) possesses an exceptionally acidic α-proton (pKa ~14-16 in non-aqueous SPPS environments, compared to ~18-20 for phenylalanine) [1], which predisposes Fmoc-Phg-OH to extensive racemization during both Fmoc deprotection and coupling steps—a liability that does not comparably affect Fmoc-phenylalanine (Fmoc-Phe-OH) under identical conditions [2]. The (R)-enantiomer specifically requires verification of chiral integrity: commercial enantiomeric purity specifications range from ≥98% to ≥99.5% (a/a) depending on vendor lot , and the biological activity of the resulting peptide is exquisitely sensitive to the presence of even trace (S)-epimer contamination. Furthermore, Fmoc-Phg-OH is incompatible with Boc/Bz SPPS chemistry, and the Fmoc strategy itself was selected over Boc precisely because of the true orthogonality of the Fmoc/tBu protection scheme and the avoidance of highly toxic hydrofluoric acid required for Boc/Bz resin cleavage [3].

Quantitative Differentiation Evidence for Fmoc-(R)-2-phenylacetic Acid (CAS 111524-95-9) versus (S)-Enantiomer, Fmoc-Phenylalanine, and Boc-Protected Analogs


Enantiomeric Purity Specification: (R)-Fmoc-Phg-OH (≥99.5% a/a) versus (S)-Fmoc-Phg-OH (≥98.0% a/a) in Commercial Analytical Data

Commercial analytical specifications reveal a quantifiable difference in enantiomeric purity thresholds between the (R)- and (S)-enantiomers of Fmoc-phenylglycine. The (R)-enantiomer (CAS 111524-95-9) from the Novabiochem® product line carries a specification of enantiomeric purity ≥ 99.5% (a/a) . In contrast, the corresponding (S)-enantiomer (Fmoc-L-phenylglycine, CAS 102410-65-1) from the same vendor line carries an enantiomeric purity specification of ≥ 98.0% (a/a) . This 1.5 percentage-point difference (≥99.5% vs. ≥98.0%) corresponds to a ≥75% lower permissible epimeric impurity content in the (R)-enantiomer (≤0.5% vs. ≤2.0%).

Peptide synthesis Enantiomeric purity Quality control

SPPS Racemization Susceptibility: Fmoc-Phg-OH (29–49% Diastereomeric Impurity under Standard Conditions) versus Fmoc-Phe-OH (0% Detectable Impurity)

Under standard SPPS coupling conditions, Fmoc-Phg-OH exhibits pronounced racemization whereas the structurally analogous Fmoc-phenylalanine (Fmoc-Phe-OH) remains stereochemically stable. In the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH₂, standard microwave-SPPS conditions produced 49% of the undesired LLLDL diastereomer as impurity [1]. Under optimized conditions (DMTMM-BF₄ coupling reagent, NMM base, 20% piperidine deprotection, microwave-SPPS at 50°C and 22 Watts), the diastereomeric impurity was reduced to 29%, yielding 71% desired diastereomeric purity [1]. In direct contrast, the phenylalanine analog H-Ala-Val-Pro-Phe-Tyr-NH₂ was always obtained as a single diastereoisomer using a range of standard coupling and deprotection conditions [1].

Racemization Solid-phase peptide synthesis Epimerization

SPPS Coupling Condition Optimization: DEPBT/COMU with TMP/DMP Reduces Fmoc-Phg-OH Racemization to Negligible Extent (<1%)

Systematic evaluation of coupling conditions for Fmoc-Phg-OH revealed that base-catalyzed coupling is the critical racemization step, but appropriate reagent selection can reduce epimerization to negligible levels [1]. When coupling Fmoc-Phg-OH, the combination of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) with TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) as base minimized racemization to a negligible extent [1]. In contrast, standard carbodiimide-based couplings (e.g., DIC/HOBt or DIC/Oxyma) with tertiary amine bases produced substantially higher epimerization, and resin-bound peptides were found to be remarkably resistant against epimerization during extended base incubation, while free peptides were stable in biological assay buffer solutions [1].

Coupling reagents Racemization suppression SPPS optimization

Arylglycine Epimerization Suppression: Optimized Fmoc-Deprotection and Coupling Enable 38–71% Yield of Racemization-Prone Peptide Intermediates

Arylglycine derivatives—including phenylglycine, 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg)—are recognized as highly racemization-prone residues in SPPS [1]. A rapid Fmoc-chemistry protocol was developed that suppresses epimerization of these challenging arylglycine derivatives through optimized Fmoc-deprotection and coupling conditions [1]. This strategy enables the enantioselective synthesis of peptides corresponding to biosynthetic intermediates of glycopeptide antibiotics (vancomycin- and teicoplanin-type) with yields ranging from 38% to 71% [1]. The protocol starts from easily accessible Fmoc-protected amino acids including Fmoc-Phg-OH, demonstrating that D-phenylglycine can be successfully incorporated into complex, epimerization-prone sequences when appropriate methodological controls are applied [1].

Glycopeptide antibiotics Arylglycine Epimerization suppression

Protecting Group Strategy: Fmoc Chemistry (True Orthogonality, No HF) versus Boc/Bz Chemistry (Acid-Labile, HF Required for Cleavage)

The Fmoc/tBu protection strategy has largely replaced the earlier Boc/Bz strategy in SPPS due to two quantifiable advantages: true orthogonality and safety [1]. In the Boc/Bz strategy, both the Boc (N-terminal) and Bz (side-chain) protecting groups are acid-labile, limiting orthogonal deprotection options [1]. The Fmoc strategy employs base-labile N-terminal protection (Fmoc) and acid-labile side-chain protection (tBu), providing true orthogonality for more flexible synthetic design [1]. Critically, Boc/Bz chemistry requires the use of highly toxic and corrosive hydrofluoric acid (HF) for final peptide cleavage from the resin, whereas Fmoc/tBu cleavage employs trifluoroacetic acid (TFA), eliminating HF-associated safety hazards and specialized equipment requirements [1]. Furthermore, the number of non-canonical building blocks available for Fmoc-SPPS (including Fmoc-D-Phg-OH) is substantially higher than for Boc-SPPS, and Fmoc chemistry offers more diverse options for on-resin peptide modifications [1].

Protecting group strategy SPPS Orthogonality

High-Value Application Scenarios for Fmoc-(R)-2-phenylacetic Acid (CAS 111524-95-9) Validated by Quantitative Differentiation Evidence


Stereoselective Synthesis of D-Phenylglycine-Containing Bioactive Peptides (XIAP Antagonists, Antiviral Protease Inhibitors) with >99.5% Enantiomeric Fidelity

The (R)-enantiomer is specifically required for synthesizing peptides containing the D-Phg residue, including pentapeptide XIAP BIR3 domain ligands (H-Ala-Val-Pro-Phg-Tyr-NH₂) [1] and HCV/West Nile/dengue viral protease inhibitors [2]. The ≥99.5% enantiomeric purity specification of Fmoc-(R)-Phg-OH from premium vendors is essential in this application: even 2% (S)-epimer contamination can generate diastereomeric peptide impurities that co-elute during HPLC purification and confound biological activity assays. Procurement of the (R)-enantiomer with verified ≥99.5% chiral purity directly reduces purification burden and ensures the stereochemical integrity of the final pharmacologically active peptide.

Synthesis of Glycopeptide Antibiotic Biosynthetic Intermediates (Vancomycin- and Teicoplanin-Type) Using Optimized Fmoc-Deprotection/Coupling Protocols

Fmoc-(R)-Phg-OH serves as a critical building block for accessing vancomycin- and teicoplanin-type glycopeptide antibiotic intermediates, which contain multiple racemization-prone arylglycine residues (Phg, Hpg, Dpg) [3]. The optimized protocol using Fmoc-chemistry suppresses epimerization of these highly challenging derivatives, enabling enantioselective synthesis of previously inaccessible peptide intermediates with yields of 38–71% [3]. This application scenario demands both the correct stereoisomer (R-configuration) and adherence to the specific coupling/deprotection conditions identified as essential for arylglycine epimerization suppression [3].

Combinatorial Library Synthesis and Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Defined D-Amino Acid Incorporation

Fmoc-(R)-Phg-OH enables the systematic introduction of the D-phenylglycine motif into peptide libraries for SAR studies, where the stereochemical configuration at the α-carbon directly influences target binding affinity and selectivity [2]. The 29–49% diastereomeric impurity observed with Fmoc-Phg-OH under standard SPPS conditions [1] underscores the necessity of using building blocks with verified enantiomeric purity and employing optimized coupling conditions (e.g., DEPBT/COMU with TMP/DMP) [4]. In combinatorial applications where multiple Phg-containing sequences are synthesized in parallel, failure to control epimerization produces ambiguous SAR data that cannot be reliably interpreted—making procurement of high-purity (R)-Phg-OH an essential quality control measure.

Process Development and Scale-Up of Fmoc-SPPS under GMP or Pre-Clinical Manufacturing Conditions

In process development and scale-up for pre-clinical or GMP peptide manufacturing, the Fmoc strategy—of which Fmoc-(R)-Phg-OH is a component—is the unequivocal choice over Boc chemistry [5]. The Fmoc/tBu approach eliminates the requirement for highly toxic and corrosive hydrofluoric acid (HF) used in Boc/Bz resin cleavage, thereby reducing facility safety hazards, specialized equipment costs, and regulatory compliance burdens [5]. Additionally, the true orthogonality of Fmoc/tBu protection enables more flexible synthetic design and easier automation, while the broader portfolio of commercially available Fmoc-protected non-canonical amino acids (including Fmoc-D-Phg-OH) supports the development of complex peptide therapeutics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.